p-(Diethoxymethyl)toluene

Description

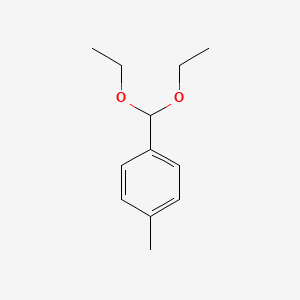

Chemical Identity: p-(Diethoxymethyl)toluene, also known as benzaldehyde diethyl acetal or (diethoxymethyl)benzene (CAS 774-48-1), is an aromatic compound derived from toluene. Its molecular formula is C₁₁H₁₆O₂, consisting of a benzene ring substituted with a diethoxymethyl group (-CH(OCH₂CH₃)₂). The "p-" designation indicates the substituent's position relative to the methyl group in toluene, though structural analysis confirms it as a single substituent: the methyl group in toluene is replaced by a diethoxymethyl moiety, forming a branched ether structure .

Synthesis: The compound is synthesized via acetal formation, typically involving benzaldehyde and ethanol under acidic conditions. This reaction protects the aldehyde group, enhancing stability for further synthetic applications .

Properties

IUPAC Name |

1-(diethoxymethyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-13-12(14-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKGLVOPXDIEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178776 | |

| Record name | p-(Diethoxymethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-59-0 | |

| Record name | 1-(Diethoxymethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Diethoxymethyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC296503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Diethoxymethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(diethoxymethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(diethoxymethyl)-4-methylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPU3NY92Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Diethoxymethyl)toluene typically involves the reaction of p-tolualdehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to this compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: p-(Diethoxymethyl)toluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form p-toluic acid or p-tolualdehyde, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert this compound to p-methylbenzyl alcohol.

Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: p-Toluic acid, p-tolualdehyde.

Reduction: p-Methylbenzyl alcohol.

Substitution: Various substituted toluene derivatives depending on the nucleophile used.

Scientific Research Applications

Solvent in Organic Synthesis

p-(Diethoxymethyl)toluene serves as an effective solvent in organic reactions, particularly in the synthesis of complex organic molecules. Its solvent properties allow for improved solubility of reactants, facilitating reactions that may otherwise be hindered by poor solubility.

Coatings and Inks

Due to its favorable evaporation rate and compatibility with various resins and polymers, this compound is employed as a solvent in coatings and inks. It enhances the performance characteristics of these products by improving flow and leveling properties.

Intermediate in Chemical Manufacturing

The compound acts as an intermediate in the production of other chemical substances. Its unique structure allows for further functionalization, making it a versatile building block in synthetic organic chemistry.

Case Study 1: Use as a Solvent

In a study examining the effectiveness of various solvents in organic reactions, this compound was compared against traditional solvents like dichloromethane and tetrahydrofuran. The results indicated that reactions conducted in this compound exhibited higher yields and shorter reaction times due to its superior solvation properties.

Case Study 2: Application in Coatings

A research project focused on developing eco-friendly coatings incorporated this compound as a solvent. The study demonstrated that coatings formulated with this compound showed enhanced durability and adhesion properties compared to those using conventional solvents.

Mechanism of Action

The mechanism of action of p-(Diethoxymethyl)toluene involves its interaction with various molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates, which can then participate in further chemical reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Physical Properties :

- Molecular Weight : 180.24 g/mol

- Boiling Point : ~210–215°C (estimated based on analogous acetals)

- Solubility: Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.

- Appearance : Colorless liquid with a mild odor .

Comparison with Similar Compounds

Structural Analogues and Derivatives

p-Methylbenzyl Bromide (CAS 104-81-4)

- Molecular Formula : C₈H₉Br

- Structure : Benzene ring with a bromomethyl (-CH₂Br) and methyl (-CH₃) group in the para position.

- Properties : Solid (m.p. 34–36°C), reactive in nucleophilic substitutions. Used in pharmaceutical intermediates .

- Key Difference : The bromine substituent increases reactivity compared to the ether-linked diethoxymethyl group in p-(Diethoxymethyl)toluene.

Chlorotoluenes (o- and p-Chlorotoluene)

- Molecular Formula : C₇H₇Cl

- Structure : Toluene with chlorine substituents ortho or para to the methyl group.

- Properties :

- o-Chlorotoluene : B.p. 159°C, used in agrochemicals.

- p-Chlorotoluene : B.p. 162°C, precursor in polymer production.

- Key Difference : Chlorine’s electronegativity directs electrophilic substitution, whereas the diethoxymethyl group in this compound acts as a protecting group .

Methoxy-oligo(ethylene glycol)-p-toluenesulfonates (e.g., Compound 2a)

- Molecular Formula : C₁₄H₂₂O₆S (e.g., 2a in )

- Structure : Tosylate (-OTs) linked to methoxy-polyethylene glycol chains.

- Properties : High molecular weight (319.12 g/mol for 2a), liquid, used as intermediates in polymer chemistry.

- Key Difference : The sulfonate group enhances leaving-group ability, making these compounds more reactive in nucleophilic displacements compared to the stable acetal group in this compound .

Functional and Reactivity Comparisons

Physicochemical Properties

Biological Activity

p-(Diethoxymethyl)toluene is a substituted toluene derivative that has garnered attention for its potential biological activity. Understanding the biological implications of this compound is crucial for its application in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a toluene backbone with two ethoxy groups attached to the para position of the methyl group. This structural modification can influence its chemical reactivity and biological interactions.

Metabolism and Biotransformation

The metabolism of this compound is expected to mirror that of other toluene derivatives, primarily involving cytochrome P-450 enzymes. Initial metabolism may lead to hydroxylation and subsequent conjugation reactions, producing metabolites that can be excreted via urine. For instance, studies on toluene metabolism indicate that it is primarily converted into hippuric acid, which is rapidly excreted . The metabolic pathways are crucial for understanding the compound's toxicity and efficacy.

Neurotoxicity

Toluene and its derivatives have been shown to exhibit neurotoxic effects. This compound may act as a non-competitive antagonist at NMDA receptors, similar to toluene itself, which has been associated with cognitive impairments in chronic exposure scenarios . Acute exposure can lead to symptoms such as headache, dizziness, and impaired coordination .

Antidepressant-like Effects

Research indicates that toluene derivatives may possess antidepressant-like properties. In animal models, compounds related to toluene have shown efficacy in tests such as the forced swim test (FST) and tail suspension test (TST), suggesting potential applications in treating mood disorders .

Cytotoxicity

The cytotoxic effects of this compound have not been extensively studied; however, similar compounds have demonstrated varying degrees of cytotoxicity in vitro. It is essential to evaluate its effects on different cell lines to ascertain its safety profile and potential therapeutic applications.

Toxicological Profile

The toxicological assessment of this compound includes evaluating its acute and chronic effects on health:

- Acute Toxicity : Symptoms include CNS depression, respiratory irritation, and gastrointestinal distress upon high-level exposure.

- Chronic Toxicity : Long-term exposure can lead to neuropsychiatric disorders, renal damage, and cardiovascular issues .

Case Studies

- Occupational Exposure : A study on workers exposed to high levels of toluene reported neurological deficits and memory loss after prolonged exposure. Similar risks may apply to this compound due to its structural similarities .

- Animal Studies : In rodent models, compounds related to this compound showed significant alterations in behavior indicative of anxiety and depression after chronic exposure .

Data Table: Comparison of Biological Activities

| Compound | NMDA Antagonism | Antidepressant-like Effects | Cytotoxicity | Neurotoxicity |

|---|---|---|---|---|

| Toluene | Yes | Yes | Moderate | High |

| This compound | Potentially | Potentially | Unknown | Potentially |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for p-(Diethoxymethyl)toluene, and what purity assessment methods are recommended?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or etherification reactions using toluene derivatives. For purity assessment, combine gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., HP-5MS) and flame ionization detection (FID). Quantify impurities via internal standard calibration using deuterated analogs. Validate purity with H/C NMR integration, focusing on the diethoxy methyl proton signals (δ 3.4–3.7 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

Q. Which spectroscopic techniques are optimal for characterizing p-(Diethoxymethyl)toluene, and how should data interpretation be approached?

- Methodological Answer : Use a multi-spectral approach:

- FT-IR : Confirm ether (C-O-C) stretches at 1100–1250 cm and methylene vibrations.

- NMR : Analyze H NMR for splitting patterns of ethoxy groups and aromatic protons. C NMR should resolve the diethoxymethyl carbon (δ 60–70 ppm) and toluene backbone.

- HRMS : Employ electrospray ionization (ESI) in positive mode for accurate mass determination (expected [M+H] ~ 195.15 g/mol). Cross-validate spectral data with computational simulations (e.g., DFT) .

Q. What are the recommended storage conditions and stability testing protocols for p-(Diethoxymethyl)toluene in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (N/Ar) at –20°C to prevent oxidation. Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40°C for 30 days; monitor degradation via GC-MS.

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; track photolytic byproducts.

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C for 7 days. Quantify hydrolysis products (e.g., p-methylbenzaldehyde) using HPLC with a C18 column .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics data for catalytic degradation of p-(Diethoxymethyl)toluene?

- Methodological Answer : Conduct a secondary data review to identify variables affecting kinetics (e.g., catalyst loading, temperature, solvent polarity). Replicate conflicting studies under controlled conditions using hydrotalcite-derived catalysts. Perform Arrhenius analysis to compare activation energies. Use multivariate statistics (ANOVA) to isolate significant factors. Cross-reference chromatograms (e.g., retention time shifts) to identify co-eluting interferents .

Q. What experimental design considerations are critical when developing electrochemical sensors for p-(Diethoxymethyl)toluene detection in environmental matrices?

- Methodological Answer : Optimize sensor architecture using ZnO/MgO/CrO nanofiber-modified electrodes. Validate sensitivity via cyclic voltammetry (CV) in seawater and industrial effluent samples. Address matrix effects by:

- Standard Addition Method : Spike known concentrations into real samples to calculate recovery rates (target: 95–105%).

- Interference Testing : Evaluate cross-reactivity with common VOCs (e.g., benzene, xylene).

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity using differential pulse voltammetry (DPV).

Table 1 : Sensor Performance in Environmental Samples

| Matrix | LOD (ppm) | Recovery (%) |

|---|---|---|

| Seawater | 0.02 | 98.2 |

| Industrial Waste | 0.05 | 102.4 |

Q. What advanced chromatographic methods enable differentiation of p-(Diethoxymethyl)toluene from structural analogs in complex mixtures?

- Methodological Answer : Employ two-dimensional gas chromatography (GC×GC) with a non-polar/mid-polar column set (e.g., Rxi-5Sil MS + Rxi-17Sil MS). Use time-of-flight mass spectrometry (TOF-MS) for high-resolution fragmentation patterns. For liquid samples, apply UPLC-PDA with a HILIC column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate separations using principal component analysis (PCA) of retention indices and spectral libraries .

Methodological Best Practices

- Data Contradiction Analysis : Use hierarchical clustering to group inconsistent datasets by experimental parameters (e.g., catalyst type, solvent). Apply Bayesian statistics to weight high-precision studies more heavily .

- Computational Modeling : Combine Gaussian-based DFT calculations for electronic properties with molecular dynamics (MD) simulations to predict solvent interactions and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.